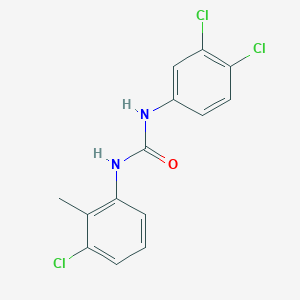
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been found to be effective against a broad range of weed species. In recent years, there has been growing interest in the scientific community to explore the potential of Diuron for various applications beyond its use as a herbicide.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea involves the inhibition of photosynthesis in plants. It acts as a photosystem II inhibitor, which blocks the transfer of electrons from water to plastoquinone in the electron transport chain. This leads to the disruption of the photosynthetic process, resulting in the death of the plant.
Biochemical and Physiological Effects
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been found to have a number of biochemical and physiological effects on both plants and animals. In plants, it causes a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. In animals, it has been shown to cause liver and kidney damage, as well as alterations in lipid metabolism.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one of the limitations is that it can be toxic to some organisms, which may limit its use in certain studies.
将来の方向性
There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is its potential as an anticancer agent. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential as an antifungal agent. It has been found to be effective against a broad range of fungal species, and further research could lead to the development of new antifungal drugs. Additionally, there is a need for further studies on the environmental impact of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, as it has been found to be persistent in soil and water.
合成法
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea can be synthesized by the reaction of 3,4-dichloroaniline with 3-chloro-2-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea as a white crystalline solid with a melting point of 158-159°C.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential use as an antifungal, antimicrobial, and anticancer agent. It has been found to exhibit significant activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
製品名 |
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
|---|---|
分子式 |
C14H11Cl3N2O |
分子量 |
329.6 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-10(15)3-2-4-13(8)19-14(20)18-9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H2,18,19,20) |
InChIキー |
AEROXVCKWQUAPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)